molecular formula C18H14O2 B14476764 2-(4-Methylphenyl)-6-phenyl-4H-pyran-4-one CAS No. 71637-95-1

2-(4-Methylphenyl)-6-phenyl-4H-pyran-4-one

Cat. No.: B14476764
CAS No.: 71637-95-1
M. Wt: 262.3 g/mol
InChI Key: AXFKAMJLODIAQQ-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-6-phenyl-4H-pyran-4-one is an organic compound that belongs to the class of pyranones It is characterized by a pyran ring fused with phenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-6-phenyl-4H-pyran-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of Grignard reagents, where a phenylmagnesium bromide reacts with a suitable precursor to form the desired pyranone compound . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-6-phenyl-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or methylphenyl groups, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(4-Methylphenyl)-6-phenyl-4H-pyran-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-6-phenyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4H-pyran-4-one: Lacks the methylphenyl group, making it less hydrophobic.

    4-Methyl-2-phenyl-4H-pyran-4-one: Similar structure but with different substitution patterns.

Uniqueness

2-(4-Methylphenyl)-6-phenyl-4H-pyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

71637-95-1

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

2-(4-methylphenyl)-6-phenylpyran-4-one

InChI

InChI=1S/C18H14O2/c1-13-7-9-15(10-8-13)18-12-16(19)11-17(20-18)14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

AXFKAMJLODIAQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C=C(O2)C3=CC=CC=C3

Origin of Product

United States

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